N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMD 57033, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
EMD 57033 has been widely used in various scientific research studies due to its potent inhibitory effects on N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. This compound has been shown to modulate various cellular processes, including inflammation, cell survival, and neuroprotection. EMD 57033 has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
EMD 57033 acts as a potent inhibitor of N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cancer development and progression. By inhibiting this compound, EMD 57033 can modulate various cellular processes, including inflammation, cell survival, and neuroprotection.
Biochemical and Physiological Effects
EMD 57033 has been shown to modulate various cellular processes, including inflammation, cell survival, and neuroprotection. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. EMD 57033 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
EMD 57033 has several advantages for lab experiments, including its potency as a N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor and its ability to modulate various cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of EMD 57033, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify potential drug targets for its use in the treatment of these diseases. Additionally, future studies should focus on the development of more potent and selective N~2~-(4-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors to improve the efficacy and safety of this class of compounds.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-20-13-15-22(16-14-20)26(30(28,29)23-11-5-4-6-12-23)18-24(27)25-17-21-10-8-7-9-19(21)2/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHAKUKXQWBTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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